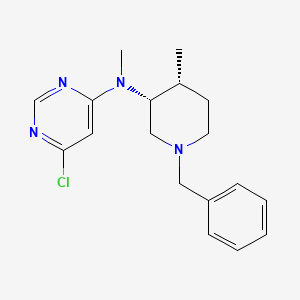
Ligustroside Aglycone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ligustroside Aglycone is a polyphenolic compound found predominantly in extra virgin olive oil. It is one of the main secoiridoids, which are a class of compounds known for their health benefits. This compound has been studied for its antioxidant, anti-inflammatory, and potential anti-cancer properties .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Ligustroside Aglycone can be synthesized through the hydrolysis of ligustroside, which is a glycoside. The hydrolysis process involves the use of β-glucosidase enzymes that cleave the glycosidic bond, resulting in the formation of this compound .
Industrial Production Methods
In industrial settings, this compound is typically extracted from olive oil or olive leaves. The extraction process involves crushing the olives and then using solvents to isolate the polyphenolic compounds. The extracted compounds are then purified using chromatographic techniques .
Análisis De Reacciones Químicas
Types of Reactions
Ligustroside Aglycone undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form different quinones.
Reduction: It can be reduced to form hydroxytyrosol.
Substitution: It can undergo substitution reactions where functional groups are replaced by others.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents like sodium borohydride are used.
Substitution: Various catalysts and solvents are used depending on the specific substitution reaction.
Major Products
Oxidation: Quinones
Reduction: Hydroxytyrosol
Substitution: Various substituted derivatives depending on the reagents used.
Aplicaciones Científicas De Investigación
Ligustroside Aglycone has a wide range of scientific research applications:
Chemistry: Used as a model compound for studying polyphenolic reactions.
Biology: Investigated for its role in cellular signaling pathways.
Medicine: Studied for its potential anti-cancer, anti-inflammatory, and antioxidant properties.
Industry: Used in the formulation of health supplements and functional foods
Mecanismo De Acción
Ligustroside Aglycone exerts its effects through various molecular targets and pathways:
Antioxidant Activity: It reduces oxidative stress by scavenging free radicals and upregulating antioxidant enzymes like superoxide dismutase and catalase.
Anti-inflammatory Activity: It inhibits the production of pro-inflammatory cytokines and modulates signaling pathways such as NF-κB, MAPKs, and JAK/STAT.
Anti-cancer Activity: It induces apoptosis in cancer cells and inhibits cell proliferation through the modulation of autophagy and other cellular processes.
Comparación Con Compuestos Similares
Ligustroside Aglycone is often compared with other polyphenolic compounds such as:
Oleuropein: Another secoiridoid found in olive oil, known for its antioxidant and anti-inflammatory properties.
Hydroxytyrosol: A phenolic compound derived from the hydrolysis of oleuropein, known for its potent antioxidant activity.
Oleocanthal: A phenolic compound in olive oil, known for its anti-inflammatory and anti-cancer properties
This compound is unique due to its specific molecular structure and the combination of its antioxidant, anti-inflammatory, and potential anti-cancer activities, making it a compound of significant interest in various fields of research .
Propiedades
Fórmula molecular |
C19H22O7 |
|---|---|
Peso molecular |
362.4 g/mol |
Nombre IUPAC |
methyl (4S,5E,6R)-5-ethylidene-6-hydroxy-4-[2-[2-(4-hydroxyphenyl)ethoxy]-2-oxoethyl]-4H-pyran-3-carboxylate |
InChI |
InChI=1S/C19H22O7/c1-3-14-15(16(18(22)24-2)11-26-19(14)23)10-17(21)25-9-8-12-4-6-13(20)7-5-12/h3-7,11,15,19-20,23H,8-10H2,1-2H3/b14-3+/t15-,19+/m0/s1 |
Clave InChI |
ZJRZKUMVZLKDPM-HARHXEFRSA-N |
SMILES isomérico |
C/C=C/1\[C@@H](C(=CO[C@H]1O)C(=O)OC)CC(=O)OCCC2=CC=C(C=C2)O |
SMILES canónico |
CC=C1C(C(=COC1O)C(=O)OC)CC(=O)OCCC2=CC=C(C=C2)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



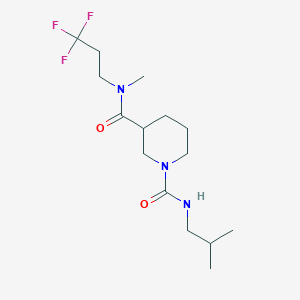

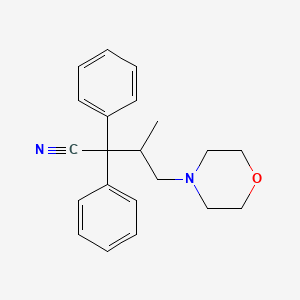
![Methyl (2E)-3-ethyl-5-[(2R,3S)-3-ethyl-3-methyl-2-oxiranyl]-2-pentenoate](/img/structure/B13435361.png)
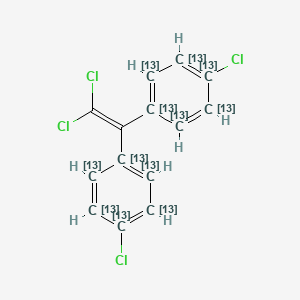
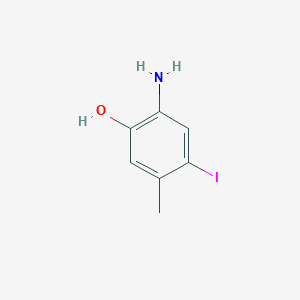
![2-Amino-5-[[4-hydroxy-3-(hydroxymethyl)butyl]amino]-4H-imidazol-4-one](/img/structure/B13435384.png)
![3-[(4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]-8-azabicyclo[3.2.1]octane hydrochloride](/img/structure/B13435390.png)
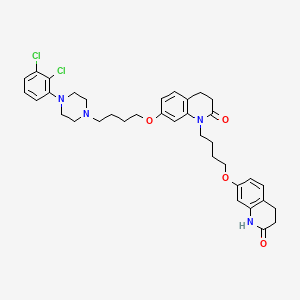
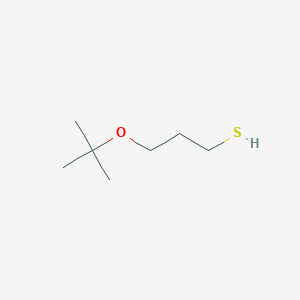
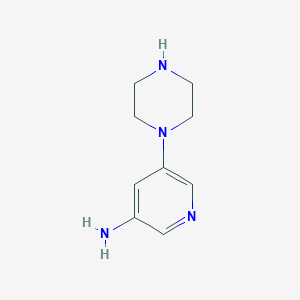
![2-[4-[5-[1-(2,5-disulfophenyl)-3-methoxycarbonyl-5-oxopyrazol-4-ylidene]penta-1,3-dienyl]-5-methoxycarbonyl-3-oxo-1H-pyrazol-2-yl]benzene-1,4-disulfonic acid](/img/structure/B13435417.png)
